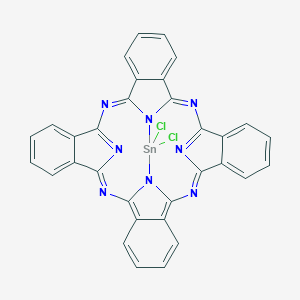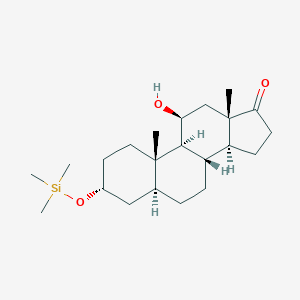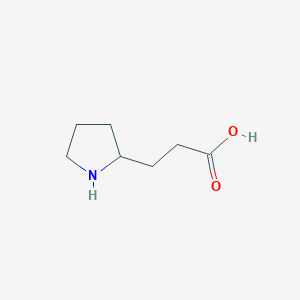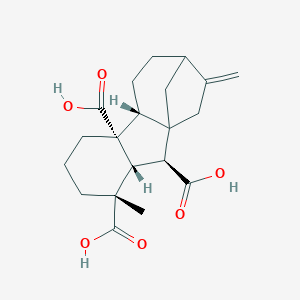![molecular formula C5H12O4S4 B101987 Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester CAS No. 17135-23-8](/img/structure/B101987.png)
Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester, also known as MMTS, is a chemical compound used in scientific research as a reagent for protein modification and analysis. MMTS can modify the sulfhydryl groups of proteins, which can alter their structure and function. This makes MMTS a valuable tool for studying protein interactions and functions.
Mécanisme D'action
Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester modifies the sulfhydryl groups of proteins by adding a methylthio group. This modification can change the structure and function of the protein, which can be useful for studying protein interactions and functions. The addition of the methylthio group can also protect the sulfhydryl group from oxidation, which can be important for maintaining the activity of the protein.
Effets Biochimiques Et Physiologiques
Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester has been shown to have a variety of biochemical and physiological effects. It can modify the activity of enzymes by altering their structure and function. Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester has also been shown to protect proteins from oxidation, which can be important for maintaining their activity. Additionally, Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester has been used to label and analyze proteins, which can provide insight into their interactions and functions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester in lab experiments is its ability to modify the sulfhydryl groups of proteins, which can alter their structure and function. This can be useful for studying protein interactions and functions. Another advantage of using Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester is its ability to protect sulfhydryl groups from oxidation, which can be important for maintaining the activity of the protein.
One limitation of using Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester is its specificity for sulfhydryl groups. It cannot modify other types of amino acid residues, which can limit its usefulness in certain experiments. Additionally, Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester can modify multiple sulfhydryl groups on a protein, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research involving Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester. One area of research is the development of new reagents that can modify specific amino acid residues on proteins. This could provide greater specificity and control in experiments involving protein modification.
Another area of research is the use of Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester in conjunction with other reagents to study protein interactions and functions. For example, Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester could be used in combination with mass spectrometry to identify proteins that interact with a specific protein of interest.
Finally, there is potential for the development of new applications for Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester in the field of drug discovery. Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester could be used to modify the activity of enzymes involved in disease pathways, which could lead to the development of new drugs for the treatment of various diseases.
Conclusion:
Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester is a valuable reagent for protein modification and analysis in scientific research. Its ability to modify sulfhydryl groups on proteins can alter their structure and function, which can be useful for studying protein interactions and functions. While there are limitations to its use, Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester has potential for future research and development in a variety of fields.
Méthodes De Synthèse
Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester is synthesized by reacting methyl methanethiosulfonate with sodium methoxide in methanol. The resulting product is then purified by distillation and recrystallization. The synthesis of Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester is a relatively straightforward process, and the compound is readily available for use in scientific research.
Applications De Recherche Scientifique
Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester is used in scientific research as a reagent for protein modification and analysis. It can modify the sulfhydryl groups of proteins, which can alter their structure and function. This makes Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester a valuable tool for studying protein interactions and functions. Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester is often used in conjunction with other reagents, such as iodoacetamide, to label and analyze proteins.
Propriétés
Numéro CAS |
17135-23-8 |
|---|---|
Nom du produit |
Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester |
Formule moléculaire |
C5H12O4S4 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
methylsulfinylmethylsulfanyl(methylsulfonylsulfanylmethoxy)methane |
InChI |
InChI=1S/C5H12O4S4/c1-12(6)5-10-3-9-4-11-13(2,7)8/h3-5H2,1-2H3 |
Clé InChI |
DVGUIZFTLMKZDL-UHFFFAOYSA-N |
SMILES |
CS(=O)CSCOCSS(=O)(=O)C |
SMILES canonique |
CS(=O)CSCOCSS(=O)(=O)C |
Synonymes |
Methanesulfonothioic acid S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



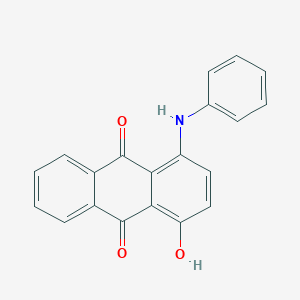
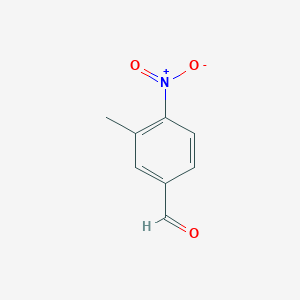
![2-Ethylbenzo[d]thiazol-5-amine](/img/structure/B101906.png)
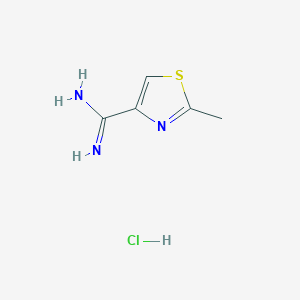
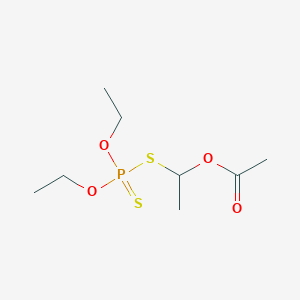

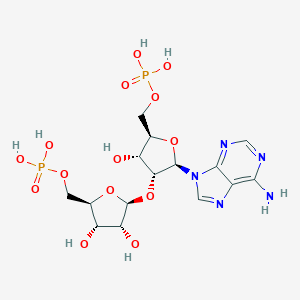
![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)
